1-(4-Bromophenyl)hexan-2-one
Description
Significance within Halogenated Aromatic Ketones
Halogenated aromatic ketones are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. mdpi.comwisdomlib.org The significance of these molecules stems from the reactivity of the halogen and ketone functional groups. The halogen atom, in this case, bromine, can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net This functionality is a cornerstone of modern medicinal chemistry for building molecular complexity. nih.govnamiki-s.co.jp
Simultaneously, the ketone's carbonyl group is a versatile handle for transformations. It can undergo nucleophilic addition, reduction to an alcohol, or reactions at the alpha-carbon position. youtube.com The presence of both of these functional groups in a single molecule like 1-(4-Bromophenyl)hexan-2-one makes it a highly valuable and adaptable precursor in multi-step syntheses. mdpi.com The introduction of halogen atoms can also enhance biological properties such as metabolic stability and the ability to cross biological membranes. wisdomlib.orgnih.gov
Retrosynthetic Analysis Perspectives in Complex Molecule Construction
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ethz.ch When analyzing a complex molecule containing the this compound substructure, chemists can envision several strategic bond disconnections.
A primary disconnection strategy would target the carbon-carbon bonds around the ketone. For instance, a disconnection between the carbonyl carbon (C2) and the adjacent methylene (B1212753) (C1) suggests a synthetic route involving the acylation of a 4-bromophenylacetic acid derivative or a related synthon. youtube.com Another common retrosynthetic step involves disconnecting the bond alpha to the carbonyl group, which points to an alkylation of a simpler ketone. youtube.com
From another perspective, this compound itself is viewed as a "building block" for larger, more intricate molecular architectures. researchgate.netbeilstein-journals.orgnih.gov A synthetic plan might involve first modifying the ketone (e.g., converting it to an amine or an alkene) and then utilizing the brominated ring for a subsequent cross-coupling reaction, or vice versa. This strategic flexibility is a key advantage in the assembly of complex targets. semanticscholar.org
Position in Contemporary Organic Synthesis Paradigms
In modern organic synthesis, there is a strong emphasis on efficiency, selectivity, and the development of catalytic methods. This compound and similar structures are well-suited for these paradigms. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods for constructing the carbon skeleton of complex molecules. researchgate.net
Furthermore, the ketone functionality can be targeted by advanced catalytic methods. For example, catalytic asymmetric reduction can convert the ketone into a chiral alcohol with high enantioselectivity, a crucial step in the synthesis of many biologically active compounds. youtube.com Recent advancements have also focused on the catalytic alkylation of ketones through C-H bond activation, providing new, efficient routes to more substituted products. nih.gov The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, can also utilize precursors like α-bromoketones, which can be synthesized from secondary alcohols, to streamline synthetic sequences. rsc.org The dual functionality of this compound allows it to be a participant in these sophisticated, multi-reaction sequences designed to build molecular complexity rapidly.
Structure
3D Structure
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
SBFVHIKEVCTSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 4 Bromophenyl Hexan 2 One
Reactions at the Carbonyl Moiety
The ketone functional group in 1-(4-bromophenyl)hexan-2-one is a key site for various chemical reactions, including nucleophilic additions and modifications at the adjacent alpha-carbon.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org
Grignard Additions: Grignard reagents, which are potent carbon-based nucleophiles, readily react with ketones like this compound. masterorganicchemistry.com This reaction typically proceeds via a 1,2-nucleophilic addition to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comacs.org The use of organocuprates can also lead to 1,2-addition products. nih.gov The efficiency of Grignar reactions can be influenced by the choice of solvent, with cyclopentyl methyl ether (CPME) showing promise as a recyclable alternative to traditional solvents like diethyl ether and THF. d-nb.info
Hydride Reductions: The carbonyl group can be reduced to a secondary alcohol using hydride reducing agents. chemguide.co.uk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org For instance, the reduction of similar ketones has been successfully achieved using sodium borohydride in methanol (B129727) or a combination of an N-heterocyclic carbene borane (B79455) and acetic acid. mdpi.combeilstein-journals.orgrsc.org These methods offer effective pathways to the corresponding secondary alcohol. researchgate.net
| Reactant | Reagent(s) | Product Type | Reference(s) |
| This compound | Grignard Reagent (e.g., RMgX) | Tertiary Alcohol | masterorganicchemistry.comacs.org |
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol | mdpi.combeilstein-journals.orgrsc.orgresearchgate.net |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | libretexts.org |
Alpha-Functionalization Reactions
The presence of alpha-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for a variety of functionalization reactions at this position.
α-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-carbon. libretexts.orgyoutube.com Acid-catalyzed halogenation proceeds through an enol intermediate. libretexts.orglibretexts.org This reaction is synthetically useful for introducing a halogen, such as bromine, which can then serve as a leaving group for subsequent elimination reactions to form α,β-unsaturated ketones. libretexts.org The regioselectivity of this reaction can be influenced by the reaction conditions and the substrate structure. researchgate.net
α-Alkylation: The α-carbon can also be alkylated by treating the ketone with a base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.orgthieme-connect.de This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org The success of α-alkylation depends on factors such as the strength of the base, the nature of the alkylating agent, and the reaction conditions. thieme-connect.dersc.org
| Reaction Type | Reagent(s) | Key Intermediate | Product Type | Reference(s) |
| α-Halogenation | Br₂, Acid or Base | Enol or Enolate | α-Bromo Ketone | libretexts.orgyoutube.comlibretexts.org |
| α-Alkylation | Base, Alkyl Halide | Enolate | α-Alkyl Ketone | libretexts.orgthieme-connect.dersc.org |
Oxidation and Reduction Chemistry
Beyond the simple reduction of the carbonyl to an alcohol, other oxidative and reductive transformations are possible. For instance, methyl ketones can undergo the haloform reaction, where exhaustive halogenation of the methyl group is followed by cleavage to yield a carboxylic acid and a haloform. libretexts.org While specific examples for this compound are not detailed, this is a general reaction for methyl ketones.
Reactions Involving the Bromophenyl Group
The bromo-substituent on the phenyl ring opens up avenues for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through palladium-catalyzed cross-coupling.
Cross-Coupling Reactions
The carbon-bromine bond in the bromophenyl group is a versatile handle for participating in several important cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a widely used method for forming biaryl compounds. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. mdpi.comresearchgate.net For example, Pd(PPh₃)₄ is a commonly used catalyst for such transformations. nih.gov
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene. acs.orgthieme-connect.de The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the specific catalyst system and reaction conditions employed. acs.orgsoton.ac.uk
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.org This method is highly effective for the synthesis of aryl alkynes. nih.gov The reaction can be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic Acid | Palladium Catalyst, Base | Biaryl Compound | mdpi.comnih.govresearchgate.net |
| Heck | Alkene | Palladium Catalyst, Base | Substituted Alkene | acs.orgthieme-connect.desoton.ac.uk |
| Sonogashira | Terminal Alkyne | Palladium & Copper Catalysts, Base | Aryl Alkyne | wikipedia.orgnih.gov |
Nucleophilic Aromatic Substitution Pathways
While nucleophilic aromatic substitution (SNAAr) is generally less facile on simple aryl halides compared to those activated by strong electron-withdrawing groups, under certain conditions, such as the use of strong nucleophiles or specific catalysts, the bromine atom can be displaced. However, for unactivated aryl bromides like in this compound, these reactions are less common and often require harsh conditions or specialized catalytic systems. Cross-coupling reactions are generally the preferred method for functionalizing the aryl bromide moiety.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups: a bromine atom at the para-position (C4) and a 1-(hexan-2-one) group at C1. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this ring are governed by the electronic effects of these substituents. uci.edu
The bromine atom is a halogen, which exhibits a dual electronic effect. Inductively, it is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609). uci.edu However, through resonance, its lone pairs of electrons can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the bromo substituent, it directs incoming electrophiles to the positions ortho to it (C3 and C5).
The substituent at C1 is a -(CH2)C(O)CH2CH2CH3 group. This alkyl ketone substituent is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl functionality. This deactivating influence makes electrophilic substitution more difficult. Such deactivating groups typically direct incoming electrophiles to the meta positions (C3 and C5).
Therefore, in the case of this compound, both the bromo and the alkyl ketone groups direct incoming electrophiles to the same positions: C3 and C5. This concordance of directing effects suggests that electrophilic substitution, while potentially sluggish due to the deactivating nature of both groups, would selectively yield 3,4-disubstituted or 3,4,5-trisubstituted products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For this compound, these reactions would be expected to proceed as follows:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) would be introduced at the C3 or C5 position.
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a second halogen atom at C3 or C5. openstax.org
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H) at the C3 or C5 position.
Rearrangement Reactions and Fragmentation Studies
The structural features of this compound make it a candidate for several types of rearrangement reactions and predictable fragmentation patterns in mass spectrometry.
Rearrangement Reactions
The ketone functional group is the primary site for potential rearrangement reactions. Two notable examples are the Beckmann rearrangement and the Baeyer-Villiger oxidation. wiley-vch.de
Beckmann Rearrangement: This reaction involves the transformation of an oxime into an amide. wiley-vch.de First, this compound would be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime can be formed. In the presence of an acid catalyst (like PCl₅, SOCl₂, or strong acid), this oxime would rearrange. The group anti-periplanar (trans) to the hydroxyl group migrates. This would lead to the formation of one of two possible N-substituted amides. mvpsvktcollege.ac.in
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the migration of a group from the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In this compound, the two groups are a butyl group and a 4-bromobenzyl group. Generally, the migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. The 4-bromobenzyl group (a primary-like arylmethyl group) and the butyl group (a primary alkyl) have different migratory abilities, which would dictate the regiochemical outcome of the ester formation.
Fragmentation Studies
Mass spectrometry is a powerful tool for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a characteristic set of fragment ions. The fragmentation of ketones is well-documented and typically involves several key pathways. researchgate.net
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. This is often a dominant fragmentation pathway for ketones. Two primary α-cleavages are possible:
Loss of the butyl radical (•C₄H₉), leading to the formation of the [M - 57]⁺ ion, a 4-bromobenzoylmethyl cation.
Loss of the 4-bromobenzyl radical (•CH₂C₆H₄Br), resulting in the formation of the pentan-2-oyl cation [M - 170/172]⁺.
McLafferty Rearrangement: This rearrangement is common for ketones with a γ-hydrogen atom on an alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. This would result in the elimination of a neutral alkene (propene in this case) and the formation of a resonance-stabilized enol radical cation.
Cleavage involving the aromatic ring: Fragmentation can also be initiated by the bromo-substituted phenyl ring, such as the cleavage of the C-Br bond or fragmentation of the benzyl (B1604629) group.
Derivatization Strategies for Analytical Enhancement and Further Synthetic Elaboration of 1 4 Bromophenyl Hexan 2 One
Formation of Spectroscopically Active Derivatives
Derivatization can be employed to introduce parts to the molecule that are active in different types of spectroscopy, thereby improving the ability to detect and quantify the compound.
Introduction of Chromophores for Enhanced Ultraviolet-Visible (UV-Vis) Detection
To improve its detection by UV-Vis spectroscopy, a chromophore—a part of a molecule that absorbs light—can be added to 1-(4-Bromophenyl)hexan-2-one. A common method for this is to react the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgallen.in This reaction is a condensation reaction where the two molecules join together with the loss of a water molecule, forming a 2,4-dinitrophenylhydrazone. wikipedia.orgchemguide.co.uk This new derivative will show a distinct yellow, orange, or red color, indicating a positive test for the carbonyl group. wikipedia.orgallen.in Aromatic carbonyls typically produce red precipitates, while aliphatic ones give a more yellow color. wikipedia.org The resulting hydrazone has a characteristic melting point which can aid in the identification of the original ketone. wikipedia.org This method is effective for qualitative identification of ketones and aldehydes. allen.inbyjus.com
The reaction with DNPH, often referred to as Brady's reagent when dissolved in methanol (B129727) and sulfuric acid, is a nucleophilic addition of the -NH2 group to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgchemguide.co.uk It is important to note that DNPH does not react with other carbonyl-containing functional groups like carboxylic acids, esters, and amides due to resonance stability. wikipedia.org
| Reagent | Derivative Formed | Purpose |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Enhanced UV-Vis detection |
Incorporation of Fluorophores for Fluorescence Detection
For highly sensitive detection, a fluorophore can be attached to this compound. This is often achieved by reacting the ketone with a hydrazine (B178648) derivative that contains a fluorescent group. Dansyl hydrazine is a widely used reagent for this purpose, reacting with ketones to form fluorescent hydrazones. thermofisher.comnih.gov These derivatives can then be analyzed using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. thermofisher.com The reaction with dansyl hydrazine is selective for aldehydes and ketones. nih.gov
Other fluorescent hydrazides, such as those from the Alexa Fluor, BODIPY, and Texas Red families, offer even greater sensitivity due to their higher absorptivity and fluorescence. thermofisher.comthermofisher.com For instance, N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) has been identified as a highly reactive fluorescent derivatization reagent for carbonyl compounds. epa.gov The derivatization with NPHNA can be completed at room temperature within 60 minutes. epa.gov
The choice of fluorescent reagent can be tailored for different excitation sources, such as UV light or visible light lasers used in modern chromatographic methods. thermofisher.com
| Reagent | Derivative Formed | Detection Method |
| Dansyl hydrazine | Dansylhydrazone | HPLC with fluorescence detection |
| Alexa Fluor hydrazides | Fluorescent hydrazone | Laser-excited chromatographic methods |
| N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) | Fluorescent hydrazone | HPLC with fluorescence detection |
Ammonia Nitrogen Fragment Derivatization for Mass Spectrometry
To improve analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI), derivatization with reagents containing a pre-charged or easily ionizable nitrogen group is beneficial. Girard's reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are hydrazide reagents that contain a quaternary ammonium (B1175870) group. nih.govmdpi.com They react with ketones to form hydrazone derivatives that carry a permanent positive charge. nih.gov This pre-charged moiety significantly enhances the sensitivity of detection in positive-ion ESI-MS. nih.govmeliomics.com
Modified Girard's reagents, like 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), have been developed to further increase the signal intensity in ESI-MS analysis of ketones. nih.gov Other reagents, such as 2-hydrazinoquinoline (B107646) (HQ), can also be used to derivatize ketones for enhanced LC-MS analysis. nih.govumn.edu These derivatization strategies are crucial for the sensitive detection and quantification of low-abundance ketones in complex biological samples. nih.govmdpi.com
| Reagent | Key Feature | Advantage for MS |
| Girard's Reagent T (GirT) | Quaternary ammonium moiety | Pre-charged for enhanced ESI sensitivity nih.gov |
| Girard's Reagent P (GirP) | Pyridinium moiety | Improved ionization efficiency thermofisher.com |
| 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB) | Modified Girard's reagent | Increased signal intensity compared to GirT nih.gov |
| 2-Hydrazinoquinoline (HQ) | Quinoline group | Enhanced ionization efficiency and chromatographic performance umn.edu |
Derivatization for Chromatographic Property Modulation (e.g., enhancing HPLC separation)
Derivatization is a valuable tool for modifying the properties of this compound to improve its separation in high-performance liquid chromatography (HPLC). libretexts.org By introducing a suitable "tag," the polarity of the molecule can be altered, which in turn affects its retention time in reverse-phase HPLC. libretexts.org For instance, derivatizing a polar compound can make the resulting product more hydrophobic, leading to increased retention. libretexts.org
The reaction with 2,4-dinitrophenylhydrazine (DNPH) not only adds a chromophore for UV-Vis detection but also increases the molecular weight and alters the polarity of the ketone, which can improve its retention and separation in LC analyses. researchgate.net Similarly, derivatization with fluorescent reagents like dansyl hydrazine or other hydrazides can facilitate better separation of isomeric metabolites. nih.gov The choice of derivatizing agent can be optimized to achieve the desired chromatographic behavior for a specific analytical challenge. nih.gov
Isotopic Labeling Strategies for Mechanistic and Analytical Studies
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological pathways. wikipedia.org For this compound, this can be achieved by replacing one or more of its atoms with their heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). wikipedia.orgacs.org
A common strategy for ketones is the exchange of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) with deuterium. youtube.comlibretexts.org This is typically done by reacting the ketone with deuterium oxide (D₂O) in the presence of an acid or base catalyst. youtube.comlibretexts.org The resulting deuterated ketone can be distinguished from the unlabeled compound by mass spectrometry due to its increased mass. wikipedia.org This technique is invaluable for mechanistic studies, as the rate of a reaction involving the α-hydrogen may change upon deuteration (a phenomenon known as the kinetic isotope effect). youtube.comacs.org
Isotopic labeling is also crucial for quantitative analysis using a technique called chemical isotope labeling (CIL) combined with LC-MS. meliomics.com In this approach, a sample is derivatized with a "light" reagent, while a standard is derivatized with a "heavy" (isotope-labeled) version of the same reagent. meliomics.com By comparing the MS signal intensities of the light and heavy derivatives, precise quantification can be achieved, correcting for variations in instrument response and matrix effects. nih.gov
Application of Derivatization in Complex Mixture Analysis (e.g., metabolite profiling, biomarker screening)
Derivatization strategies are widely applied in the analysis of complex mixtures, such as those encountered in metabolite profiling (metabolomics) and biomarker screening. meliomics.comnih.gov In these fields, the goal is often to detect and quantify a wide range of compounds, including ketones, in biological samples like urine, serum, or tissue extracts. nih.govumn.edu
Chemical derivatization helps to overcome challenges such as the low abundance of certain metabolites, their poor ionization efficiency in mass spectrometry, and their instability. nih.govnih.gov For example, derivatization with Girard's reagents or 2-hydrazinoquinoline has been successfully used to profile carbonyl-containing metabolites, including keto acids and ketosteroids, in studies of metabolic disorders like diabetic ketoacidosis. mdpi.comnih.govthermofisher.com
By selectively targeting the carbonyl group of ketones like this compound and other similar compounds, derivatization allows for their enrichment from a complex matrix and enhances their detection sensitivity. acs.org This enables the identification of potential biomarkers and provides insights into metabolic pathways and disease mechanisms. nih.govnih.gov Stable isotope-coded derivatization further improves the accuracy of quantification in these complex biological samples. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 4 Bromophenyl Hexan 2 One and Its Derivatives
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1-(4-bromophenyl)hexan-2-one. uantwerpen.benih.govkurouskilab.com These two methods are complementary, as the intensity of a particular vibrational mode in each spectrum is governed by different selection rules.
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the p-substituted bromophenyl ring, the ketone carbonyl group, and the n-butyl alkyl chain.
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1715-1725 cm⁻¹. For analogous ketones like 4'-bromoacetophenone, this peak is a key diagnostic marker. nist.gov Its high intensity in the IR spectrum is due to the large change in dipole moment during the vibration. In the Raman spectrum, the C=O stretch is also present, though its intensity can vary.
Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in a group of bands in the 1600-1450 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also diagnostic of the substitution pattern.
Aliphatic Chain Vibrations: The hexan-2-one moiety exhibits C-H stretching vibrations for its methyl (CH₃) and methylene (B1212753) (CH₂) groups in the 2850-3000 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging, and twisting) for these groups appear at lower wavenumbers, typically in the 1470-1365 cm⁻¹ region.
Carbon-Bromine (C-Br) Stretching: The vibration of the C-Br bond is expected to produce a band in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹, which is a characteristic feature for bromo-aromatic compounds. nih.gov
A summary of the expected key vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretching | 1715 - 1725 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Br | Stretching | 600 - 500 |
In the solid state or in concentrated solutions, intermolecular interactions can influence the vibrational frequencies. For ketones like this compound, dipole-dipole interactions between the polar carbonyl groups of adjacent molecules can lead to a slight broadening and shifting of the C=O stretching band to a lower frequency compared to the gas phase or a very dilute solution in a non-polar solvent. uantwerpen.be The absence of strong hydrogen bond donors in the pure compound means that hydrogen bonding is not a significant intermolecular force, unless the compound is in the presence of a protic solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. uobasrah.edu.iq
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hexyl chain. The aromatic protons on the p-substituted ring will appear as two doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (the α-protons) will be deshielded and appear further downfield than the other aliphatic protons. The terminal methyl group of the butyl chain will appear as a triplet in the upfield region.
The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. bhu.ac.in The carbonyl carbon is the most deshielded, appearing at a chemical shift above 200 ppm. The aromatic carbons will have signals in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons will resonate in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | ~3.6 (s) | ~50 |
| C2 (C=O) | - | ~208 |
| C3 (CH₂) | ~2.4 (t) | ~42 |
| C4 (CH₂) | ~1.6 (sextet) | ~26 |
| C5 (CH₂) | ~1.3 (sextet) | ~22 |
| C6 (CH₃) | ~0.9 (t) | ~14 |
| C1' (C-Br) | - | ~128 |
| C2'/C6' (CH) | ~7.1 (d) | ~130 |
| C3'/C5' (CH) | ~7.5 (d) | ~132 |
| C4' (C-CH₂) | - | ~136 |
Note: Predicted chemical shifts are estimates based on data for similar structures. 's' denotes singlet, 'd' doublet, and 't' triplet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.govyoutube.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups in the hexyl chain (e.g., between protons on C3 and C4, C4 and C5, and C5 and C6). This allows for the sequential assignment of the aliphatic chain protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton signal to the signal of the carbon it is attached to. This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the ipso-carbons of the aromatic ring) and for connecting different fragments of the molecule. For instance, the protons on C1 (the methylene group adjacent to the ring) would show a correlation to the carbonyl carbon (C2) and to the aromatic carbons C1' and C2'/C6'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule, for example, the spatial relationship between the protons of the phenyl ring and the protons of the alkyl chain.
While this compound itself is achiral, its derivatives can contain stereocenters. For instance, reduction of the ketone can produce a chiral alcohol. In such cases, NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry. The formation of diastereomers by introducing a second chiral center allows for their distinction by NMR, as diastereomers have different physical properties and thus different NMR spectra. rsc.org NOESY experiments can be particularly helpful in elucidating the relative stereochemistry by observing through-space interactions that are dependent on the 3D arrangement of the atoms.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Delineation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). raco.cat
High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental formula of the compound (C₁₂H₁₅BrO). nih.gov
The fragmentation of the molecular ion upon electron impact provides valuable structural information. chemguide.co.uk Key fragmentation pathways for ketones include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org For this compound, this could result in the loss of a butyl radical (•C₄H₉) to form a [C₈H₈BrO]⁺ ion, or the loss of the 4-bromobenzyl radical (•CH₂C₆H₄Br) to form a [C₅H₉O]⁺ ion. The formation of the acylium ion [CH₃CO]⁺ is also possible.
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond. This would result in the loss of a neutral alkene (propene in this case) and the formation of a radical cation corresponding to the enol of 1-(4-bromophenyl)ethanone.
The fragmentation pattern will also be characterized by ions resulting from the cleavage of the aromatic ring and the loss of the bromine atom.
X-ray Crystallography: Single-Crystal and Powder Diffraction Studies
X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Through the analysis of diffraction patterns produced when X-rays interact with the crystal lattice, precise information about molecular structure, conformation, and intermolecular interactions can be obtained. While a specific crystal structure for this compound is not found in publicly available databases, extensive studies on closely related bromophenyl ketone derivatives provide a clear framework for understanding its likely structural characteristics.
Single-crystal X-ray diffraction (SCXRD) is instrumental in defining the precise molecular geometry, including bond lengths, bond angles, and torsion angles, which collectively dictate the molecule's conformation and stereochemistry.
For instance, the analysis of a related compound, 1-(4-bromophenyl)but-3-yn-1-one , reveals a largely planar geometry. nih.gov The dihedral angle between the phenyl ring and the plane of the butynone side chain is minimal, indicating significant conjugation. nih.gov In another derivative, (E)-1-(4-Bromophenyl)but-2-en-1-one , the angle between the plane of the aryl ring and the unsaturated side chain is 29.12 (16)°. cdnsciencepub.com This deviation from planarity is a critical conformational detail.
Table 1: Representative Crystallographic Data for a Bromophenyl Ketone Derivative Data sourced from the analysis of 1-(4-bromophenyl)but-3-yn-1-one. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.5191(14) |
| b (Å) | 23.056(3) |
| c (Å) | 10.0556(15) |
| β (°) | 95.470(3) |
| Volume (ų) | 2196.9(6) |
| Z (Formula units/cell) | 4 |
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C—H⋯O hydrogen bonds are commonly observed in the crystal structures of phenyl ketones. In 1-(4-bromophenyl)but-3-yn-1-one, these interactions play a role in consolidating the crystal structure. nih.gov
Halogen Bonding: The bromine atom in the para position is a key participant in intermolecular interactions. Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site, are significant. nih.gov Contacts such as C—H⋯Br are observed, linking molecules into chains and contributing to the stability of the crystal lattice. scilit.comkpi.ua
π-Interactions: Aromatic systems like the bromophenyl group are prone to various π-interactions. In the crystal structure of (E)-1-(4-Bromophenyl)but-2-en-1-one, weak π–π stacking interactions are observed between the aryl rings of adjacent molecules, with a centroid-to-centroid distance of 3.724 (1) Å. cdnsciencepub.com Additionally, interactions between a carbonyl group and a π-system (C=O⋯π), as seen in 1-(4-bromophenyl)but-3-yn-1-one, contribute to the formation of helical assemblies within the crystal. nih.gov
Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts. For 1-(4-bromophenyl)but-3-yn-1-one, this analysis showed that H⋯H, C⋯H/H⋯C, and H⋯Br/Br⋯H interactions are the most significant contributors to the crystal packing. nih.gov
Table 2: Key Supramolecular Interactions in Bromophenyl Ketone Derivatives
| Interaction Type | Donor/Acceptor Groups Involved | Typical Distance/Geometry | Reference |
| Hydrogen Bonding | C—H⋯O | Links molecules into a three-dimensional network. | nih.govcdnsciencepub.com |
| Halogen Bonding | C—H⋯Br | Connects neighboring molecular helices along the c-axis. | scilit.comkpi.ua |
| π–π Stacking | Phenyl Ring ⋯ Phenyl Ring | Centroid-to-centroid distance of ~3.7 Å. | cdnsciencepub.com |
| C=O⋯π Interaction | Carbonyl Oxygen ⋯ Alkyne π-cloud | Forms helical assemblies. | nih.gov |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct lattice arrangement and, consequently, different physicochemical properties. Aromatic ketones, particularly those with conformational flexibility, are known to exhibit polymorphism. nih.gov
While no specific polymorphs of this compound have been reported, studies on related molecules like benzophenone (B1666685) show that different crystallization conditions (e.g., from the melt versus from solution) can yield distinct polymorphic forms (stable α-form and metastable β-form). nih.gov The relative stability of these forms is determined by a delicate balance of intermolecular forces and molecular conformation. nih.gov For aromatic polyketones, polymorphism is also a well-documented phenomenon where one crystal form can transition to another upon thermal treatment. kpi.uascispace.com
Given the rotational freedom of the hexanone chain in this compound, it is plausible that this compound could also exhibit polymorphism. The specific packing and supramolecular interactions would likely differ between polymorphs, potentially affecting properties such as melting point, solubility, and stability. The identification and characterization of such forms would rely on techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.
Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Surface-Enhanced Raman Spectroscopy (SERS)) for Surface-Adsorbed States
Understanding the behavior of molecules at interfaces is critical for applications in catalysis, sensing, and materials science. Surface-sensitive spectroscopic techniques provide detailed information about the composition and orientation of molecules adsorbed onto a surface.
X-ray Photoelectron Spectroscopy (XPS):
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material's surface. For a surface-adsorbed state of this compound, XPS would provide:
Elemental Confirmation: The presence of high-resolution peaks for Carbon (C 1s), Oxygen (O 1s), and Bromine (Br 3d) would confirm the molecule's presence on the surface.
Chemical State Analysis: The precise binding energy of the Br 3d peak can confirm the presence of a C-Br covalent bond. nih.gov Shifts in the C 1s spectrum could distinguish between carbons in the phenyl ring, the aliphatic chain, and the carbonyl group. This technique is highly effective for studying brominated organic compounds on various substrates. tandfonline.com
Surface-Enhanced Raman Spectroscopy (SERS):
SERS is a powerful technique that dramatically enhances the Raman scattering signal of molecules adsorbed on nanostructured metal surfaces, such as silver or gold. nist.gov This enhancement allows for the detection of even single molecules and provides detailed structural information about the adsorbate. nist.govnih.gov
For this compound adsorbed on a SERS-active substrate, the analysis would reveal:
Adsorption Geometry: The SERS effect is strongly dependent on the orientation of the molecule relative to the surface. According to the surface selection rules, vibrational modes with a component of polarizability perpendicular to the surface are most strongly enhanced. researchgate.net
If the molecule adsorbs via the bromophenyl ring, the ring breathing and stretching modes would be significantly enhanced.
If the carbonyl group interacts directly with the surface, the C=O stretching mode would show a notable enhancement and potential shift in frequency.
Chemical Interactions: The formation of new bonds or charge-transfer complexes between the molecule and the metal surface can be detected through the appearance of new bands or significant shifts in existing bands. researchgate.netnih.gov
By analyzing which vibrational modes are most prominent in the SERS spectrum, the specific orientation and interaction points of this compound on the surface can be deduced. nih.gov
Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl Hexan 2 One
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has been a pivotal tool in elucidating the ground state properties of 1-(4-Bromophenyl)hexan-2-one. These calculations provide a fundamental understanding of the molecule's geometry, electronic landscape, and vibrational characteristics.
Geometrical Optimization and Conformational Analysis
The geometric optimization of this compound, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., CEP-121G), reveals the most stable three-dimensional arrangement of its atoms. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.
Table 1: Selected Optimized Geometrical Parameters for a Representative Conformer of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | 1.905 | ||
| C=O | 1.218 | ||
| C-C (ring) | 1.390 - 1.398 | 118.9 - 120.5 | |
| C-C (chain) | 1.525 - 1.540 | ||
| C-C=O | 119.5 | ||
| C-C-Br | 119.8 | ||
| Phenyl-C-C=O | 95.2 |
Note: These values are representative and are based on DFT calculations of structurally similar molecules. Actual values may vary depending on the specific conformer and level of theory.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often centered on the carbonyl group and the adjacent part of the phenyl ring. The bromine substituent, being an electron-withdrawing group, influences the energy levels of these orbitals. researchgate.net
Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on DFT studies of similar brominated aromatic ketones and can vary with the computational method.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations, performed using DFT, are essential for predicting the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of vibrational modes to the observed spectral bands. A study on bromo-substituted acetophenones has shown good agreement between calculated and experimental vibrational frequencies. researchgate.net
Key vibrational modes include the C=O stretching of the ketone group, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1680-1715 cm⁻¹. The presence of the bromophenyl group will also give rise to characteristic aromatic C-H and C-C stretching and bending vibrations. The C-Br stretching vibration is expected at lower frequencies.
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=O Stretch | 1690 - 1710 | Very Strong |
| Aromatic C=C Stretch | 1580 - 1600 | Medium-Strong |
| C-Br Stretch | 500 - 600 | Medium |
Note: These are predicted ranges and are sensitive to the specific computational method and the molecular conformation.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the bromophenyl chromophore and n → π* transitions involving the carbonyl group. The solvent environment can significantly influence the absorption wavelengths, a factor that can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov Studies on similar aromatic ketones show that TD-DFT can provide reliable predictions of absorption maxima. rsc.org
Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | ~320 | Low |
| π → π* | ~260 | High |
Note: These are estimated values based on TD-DFT calculations of related compounds.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. numberanalytics.com The MEP is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
For this compound, the MEP map would typically show a region of negative potential (usually colored red or orange) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic ring, making them sites for potential nucleophilic interaction. The bromine atom can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-Br bond axis, making it a potential site for halogen bonding. researchgate.netmdpi.com
Non-Covalent Interaction (NCI) Plots and Interaction Energy Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecules, especially in the condensed phase. NCI analysis, often visualized through plots, helps in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (conceptual)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov For this compound, a conceptual QSAR/QSPR model can be developed by correlating its structural features, known as molecular descriptors, with a specific activity or property.
The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its function and properties. These models are typically represented by a mathematical equation:
Activity/Property = f(Molecular Descriptors)
To construct a QSAR/QSPR model for this compound, a dataset of structurally similar compounds with known activities or properties would be required. frontiersin.org The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors are numerical values that quantify different aspects of the molecule's structure. For this compound, relevant descriptors would fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The presence of the electronegative bromine atom and the carbonyl group would significantly influence these descriptors.
Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The bromophenyl group and the alkyl chain would be the primary contributors to its hydrophobicity.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a model that best correlates the descriptors with the observed activity or property. ekb.eg The predictive power of the resulting model is then validated using an external set of compounds not used in the model development. frontiersin.org
A conceptual table of molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and its analogues is presented below.
| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | The polar carbonyl group and the electronegative bromine atom create a significant dipole moment and influence the molecule's reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | The size and shape of the hexyl chain and the bromophenyl group affect how the molecule can interact with biological targets or its physical properties. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The presence of the aromatic ring and the alkyl chain suggests a degree of lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins. |
| Topological | Wiener Index, Kier & Hall Shape Indices | These indices provide a numerical representation of the molecular size, branching, and overall shape. |
It is important to note that without experimental data for a series of related compounds, any QSAR/QSPR model for this compound remains conceptual.
Molecular Dynamics Simulations (if applicable to conformational studies or interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique can provide valuable insights into the conformational flexibility of this compound and its potential interactions with a biological target or solvent molecules.
In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds. mdpi.com
Conformational Studies:
The hexan-2-one portion of the molecule possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations can explore the different accessible conformations of this alkyl chain and determine their relative stabilities. iastate.edu The simulation can also reveal how the bulky bromophenyl group restricts the motion of the adjacent carbonyl and the rest of the chain. Understanding the preferred conformations is crucial as it can dictate how the molecule fits into a binding site of a protein.
Interaction Studies:
If a hypothetical biological target for this compound were known, MD simulations could be used to model their interaction. nih.gov The compound could be docked into the active site of the protein, and the simulation would show how the ligand-protein complex behaves over time. This can reveal key interactions, such as hydrogen bonds between the carbonyl oxygen and protein residues, or hydrophobic interactions involving the bromophenyl ring. mdpi.com The stability of these interactions can be assessed to predict the binding affinity of the compound.
A conceptual table of parameters for a molecular dynamics simulation of this compound is provided below.
| Parameter | Example Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system, defining bond lengths, angles, and non-bonded interactions. |
| Solvent Model | TIP3P, SPC/E | An explicit water model to simulate an aqueous environment. |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions of the simulation (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). |
| Simulation Time | 100 ns | The duration of the simulation, which needs to be long enough to observe the phenomena of interest. |
| Time Step | 2 fs | The interval at which the forces are recalculated and the positions of the atoms are updated. |
| Temperature | 300 K | The temperature at which the simulation is run, often set to approximate physiological conditions. |
| Pressure | 1 bar | The pressure at which the simulation is run, relevant for NPT ensembles. |
Through the analysis of the simulation trajectories, properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions can be calculated to quantify the dynamics of the system. nih.gov
Advanced Applications in Organic Synthesis and Material Science Utilizing 1 4 Bromophenyl Hexan 2 One As a Precursor
Building Block for Complex Natural Products Synthesis
The total synthesis of complex natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. The structural components of 1-(4-bromophenyl)hexan-2-one make it an attractive starting material or intermediate for constructing elaborate molecular architectures found in nature. The bromo-functionalized phenyl ring allows for various cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds, a fundamental step in elaborating the carbon skeleton of natural products.
For instance, the synthesis of certain bromophenol natural products, which exhibit interesting biological activities, can be envisioned starting from precursors structurally related to this compound. nih.gov The ketone functionality offers a reactive site for a multitude of transformations, including aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new stereocenters and functional groups essential for mimicking the complexity of natural products. nih.gov The strategic placement of the bromo- and keto- groups provides a chemical handle for sequential and controlled modifications, which is a cornerstone of modern synthetic strategy. researchgate.net
Precursor for Pharmaceutical Intermediates
The pharmaceutical industry relies heavily on the efficient synthesis of biologically active molecules. The this compound motif is a key constituent in the synthesis of various pharmaceutical intermediates. The bromophenyl group is a common feature in many drug candidates and approved drugs, where the bromine atom can serve as a handle for late-stage functionalization or can be an integral part of the pharmacophore, influencing the drug's binding affinity and metabolic stability.
Research has demonstrated the use of similar brominated ketones in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For example, derivatives of 1-(4-bromophenyl)ethanone, a structurally similar compound, are used to prepare quinoline-based structures that can act as microbial DNA-gyrase inhibitors. nih.gov The ketone moiety in this compound can be readily converted into various heterocycles like isoxazoles, pyrazoles, and quinolines, which are known to possess a wide range of pharmacological activities. nih.govodinity.com
Table 1: Examples of Pharmaceutical Intermediates Potentially Derived from this compound Analogs
| Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |
| Quinoline derivatives | Pfitzinger reaction with isatin | Antibacterial |
| Isoxazole derivatives | Reaction with hydroxylamine (B1172632) | Anti-inflammatory |
| Pyrazolone derivatives | Reaction with hydrazides | Various |
Role in Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. The structural features of this compound are relevant to the synthesis of new agrochemical candidates. The brominated aromatic ring is a common toxophore in many pesticides, contributing to their biological activity.
For instance, isoxazole-containing compounds have been patented as herbicides. odinity.com The synthesis of such isoxazoles can be achieved from α,β-unsaturated ketone precursors, which can be prepared from this compound through reactions like aldol condensation. Furthermore, derivatives of 4-hydroxy-2H-1-benzopyran-2-one have been synthesized and evaluated for their insecticidal and rodenticidal activities. nih.gov The synthesis of such compounds could potentially involve intermediates derived from this compound, highlighting its utility in creating new crop protection agents.
Development of Functional Materials and Polymers (e.g., optoelectronic properties, conjugated systems)
In the realm of material science, this compound serves as a precursor for the synthesis of functional organic materials and polymers. The presence of the aromatic ring and the reactive ketone group allows for its incorporation into larger conjugated systems, which are of interest for their electronic and photophysical properties.
The bromo-substituent is particularly useful for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, can exhibit semiconducting or light-emitting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ketone functionality can be used to modify the polymer's properties or to attach it to other molecules or surfaces. While direct research on polymers from this compound is not extensively documented, the synthesis of thiophene-based molecules with applications in the material industry from similar brominated precursors demonstrates the potential of this chemical class. researchgate.net The modification of the ketone group can lead to the formation of Schiff bases or other derivatives, which can then be polymerized to form materials with unique optical and electronic characteristics.
Table 2: Potential Functional Materials Derived from this compound
| Material Type | Synthetic Approach | Potential Application |
| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki) | Organic electronics (OLEDs, OPVs) |
| Functional Dyes | Derivatization of the ketone group | Sensors, Imaging |
| Modified Surfaces | Attachment via the ketone or phenyl ring | Smart materials |
Mechanistic Investigations of 1 4 Bromophenyl Hexan 2 One Chemical Reactions
Reaction Pathway Elucidation using Spectroscopic and Computational Methods
The elucidation of reaction pathways for organic compounds like 1-(4-Bromophenyl)hexan-2-one relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide insights into the transient species and transition states that are often too short-lived to be isolated and studied directly.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying stable reaction products and, in some cases, can be adapted for in-situ monitoring of reaction progress. For instance, the progress of a reaction involving the carbonyl group of this compound could be followed by observing the disappearance of its characteristic C=O stretching frequency in the IR spectrum. Advanced techniques like time-resolved spectroscopy can be employed to detect and characterize fleeting intermediates, providing direct evidence for proposed reaction pathways. nih.govnih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out potential energy surfaces of reactions. researchgate.net For this compound, computational studies could model various potential reaction pathways, such as enolate formation under basic conditions or electrophilic attack on the aromatic ring. These calculations can predict the structures and energies of reactants, intermediates, transition states, and products, helping to distinguish between different possible mechanisms. For example, in a hypothetical reaction, DFT could be used to calculate the activation energies for competing pathways, thus predicting the most likely reaction course.
A plausible reaction pathway for this compound is its reaction with a nucleophile. The mechanism would likely involve the initial formation of a resonance-stabilized enolate, which could then react at either the α-carbon or the oxygen atom. Spectroscopic analysis of the reaction mixture over time, coupled with computational modeling of the energies of the possible intermediates and transition states, would be essential to confirm such a pathway.
Kinetic and Thermodynamic Studies of Chemical Transformations
Kinetic and thermodynamic studies are fundamental to understanding the factors that govern the speed and outcome of chemical reactions involving this compound. These studies differentiate between products that are formed fastest (the kinetic product) and those that are most stable (the thermodynamic product). nih.gov
Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, temperature, and the presence of catalysts. For this compound, a key area of investigation would be the kinetics of enolate formation and its subsequent reactions. The rate law of a reaction provides crucial information about the molecularity of the rate-determining step. youtube.com For example, in a base-catalyzed aldol (B89426) reaction, the rate might be found to be first order in both the ketone and the base, suggesting that the deprotonation to form the enolate is the slow step.
Thermodynamic studies, on the other hand, focus on the relative stabilities of reactants and products. The equilibrium constant of a reaction is related to the change in Gibbs free energy (ΔG), which determines the position of equilibrium. For reactions of this compound, it is important to consider the thermodynamic stability of potential products. For instance, in an alkylation reaction of the enolate, two different products could be formed. A thermodynamic study would reveal which of these products is the more stable isomer.
An illustrative example is the alkylation of the enolate of this compound. Two potential products can be formed: the kinetic product, resulting from the faster reaction at the less sterically hindered carbon, and the thermodynamic product, which is the more substituted and stable enolate. The table below illustrates hypothetical data for such a reaction, highlighting the conditions that would favor each product.
| Product | Reaction Temperature | Major Product | Relative Stability |
| Kinetic Product | Low Temperature (-78 °C) | Yes | Less Stable |
| Thermodynamic Product | High Temperature (25 °C) | Yes | More Stable |
This interplay between kinetic and thermodynamic control is a common feature in the chemistry of ketones and would be a central theme in the study of this compound's reactivity.
Influence of Substituent Effects on Reactivity
The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents: the 4-bromophenyl group and the hexan-2-one moiety.
The 4-bromophenyl group exerts a notable influence on the reactivity of the aromatic ring towards electrophilic substitution. The bromine atom is an interesting case as it is deactivating yet ortho-, para-directing. libretexts.org Its electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles compared to benzene (B151609). However, the lone pairs on the bromine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the hexan-2-one substituent, electrophilic attack would be directed to the ortho positions. The Hammett parameter (σ) for a para-bromo substituent is positive, indicating its electron-withdrawing nature, which correlates with a decrease in reaction rates for electrophilic aromatic substitution. nih.gov
The hexan-2-one substituent is a deactivating group, withdrawing electron density from the phenyl ring through a resonance effect, which further reduces the ring's reactivity towards electrophiles. This group will direct incoming electrophiles to the meta position. The combined effect of the para-bromo and the meta-directing hexan-2-one groups would make further electrophilic substitution on the aromatic ring challenging.
On the other hand, the 4-bromo substituent also influences the reactivity of the carbonyl group. The electron-withdrawing nature of the bromophenyl group can affect the acidity of the α-protons. By withdrawing electron density, it can stabilize the conjugate base (enolate), potentially increasing the rate of enolate formation. Steric effects from the bulky bromophenyl group can also play a role in directing the approach of nucleophiles to the carbonyl carbon. beilstein-journals.org
The reactivity of the C-H bonds alpha to the carbonyl group is also a key consideration. The presence of substituents can significantly impact the activation of these bonds in transition-metal-catalyzed reactions. st-andrews.ac.uk The electronic nature of the aryl group can modulate the ease of C-H bond cleavage.
Future Research Directions and Emerging Trends for 1 4 Bromophenyl Hexan 2 One Research
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production of ketones like 1-(4-Bromophenyl)hexan-2-one. rsc.orgrsc.org This evolution is driven by the numerous advantages offered by these modern techniques, including superior reaction control, heightened safety, and improved scalability. rsc.orgrsc.org
Flow chemistry provides meticulous control over crucial reaction parameters such as temperature, pressure, and residence time, which often translates to higher product yields and purity. rsc.org For the synthesis of aryl ketones, this can be particularly advantageous for facilitating traditionally challenging C-C bond formations. chemistryviews.org Automated platforms, often coupled with real-time monitoring, can drastically accelerate the optimization of reaction conditions for producing this compound and its analogs. acs.org This high-throughput approach allows for the rapid screening of various catalysts, solvents, and other parameters, thereby streamlining the development process. acs.org The development of continuous flow methodologies has been shown to reduce reaction times, minimize by-product formation, and even avoid the need for cryogenic temperatures in some ketone alkylation reactions. rsc.org
Exploration of Novel Catalytic Systems
A primary focus of ongoing research is the discovery and implementation of innovative catalytic systems to improve the synthesis and subsequent chemical transformations of this compound. The goal is to develop catalysts that are not only more efficient and selective but also more sustainable. ncn.gov.pl
A significant trend is the move towards using earth-abundant metals like iron, copper, and nickel as catalysts, which serve as more economical and environmentally friendly alternatives to precious metals such as palladium. chemistryviews.orgnih.gov These newer systems are being investigated for their ability to effectively catalyze the cross-coupling reactions necessary for the formation of the C-C bond between the bromophenyl group and the hexanone structure. rsc.orgorganic-chemistry.orgorganic-chemistry.org Furthermore, photocatalytic systems, which harness light energy to drive chemical reactions, are gaining traction as a green chemistry approach. nih.govista.ac.at The design of novel ligands for these catalysts is also a critical area of exploration, as ligands play a crucial role in determining the catalyst's stability, activity, and selectivity. ncn.gov.pl
Advanced Characterization Techniques for In-situ Monitoring
To achieve a more profound understanding of the reaction mechanisms and kinetics associated with this compound, researchers are increasingly turning to advanced in-situ characterization techniques. mt.comspectroscopyonline.com These methods facilitate the real-time analysis of reaction mixtures, eliminating the need for traditional sampling and quenching. mt.com
Process Analytical Technology (PAT), which includes techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, has become an invaluable tool for monitoring the concentrations of reactants, intermediates, and products as a reaction progresses. mt.comspectroscopyonline.com This continuous stream of data is vital for optimizing and controlling reaction conditions. mt.com The application of hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry (MS), enables a detailed analysis of complex reaction mixtures. This aids in identifying byproducts and elucidating the intricate pathways of the reaction. acs.org Emerging techniques such as cryo-electron microscopy (cryo-EM) and other in-situ methods are also expanding the toolkit for real-time material studies. numberanalytics.com
Design of Next-Generation Analogues for Specific Chemical Transformations
The molecular structure of this compound provides a versatile foundation for the rational design of new analogues with tailored properties for specific chemical applications. researchgate.netresearchgate.net By strategically modifying substituents on the aromatic ring and altering the length of the alkyl chain, scientists can fine-tune the molecule's electronic and steric characteristics. researchgate.net
This targeted approach facilitates the creation of compounds with enhanced reactivity or selectivity for particular transformations. For instance, introducing different functional groups onto the phenyl ring can modulate the compound's performance in various cross-coupling reactions. researchgate.net The synthesis and evaluation of these novel analogues not only contribute to a deeper comprehension of structure-activity relationships but also broaden the range of tools available to synthetic chemists for constructing complex molecules. researchgate.netucl.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)hexan-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a bromophenyl precursor reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (excess acylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Related bromophenyl ketones, such as 4-Bromophenylacetone, demonstrate similar synthetic pathways, with yields improved by slow reagent addition and inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ketone carbonyl signal (~200–220 ppm in ¹³C NMR) and aromatic protons (doublets for para-substituted bromophenyl groups at ~7.3–7.8 ppm).
- IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 241 (C₁₂H₁₃BrO⁺) and fragment ions from α-cleavage (e.g., loss of hexanoyl chain).
Cross-referencing with structurally similar compounds, such as 4-Cyano-4-(4-Bromophenyl)cyclohexanone, ensures accurate assignment of substituent effects .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the molecular structure and confirm stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Structure Solution : Employ direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement.
- Validation : Analyze Flack x parameters to confirm absolute configuration in chiral derivatives, avoiding false chirality-polarity indications common in near-centrosymmetric structures .
- Example: Derivatives like (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone require careful handling of twinned data and hydrogen bonding networks to resolve stereochemistry .
Q. What strategies are recommended for resolving contradictions in crystallographic data when hydrogen bonding patterns deviate from expected graph set analyses?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R, or C motifs) using Etter’s formalism to identify deviations.
- Dynamic Effects : Account for temperature-dependent conformational flexibility (e.g., cyclohexanone ring puckering) using variable-temperature SCXRD.
- Computational Validation : Compare experimental data with DFT-optimized geometries to reconcile discrepancies in bond lengths/angles .
Q. How can enantiomorph-polarity parameters be accurately determined in chiral derivatives of this compound using single-crystal X-ray data?
- Methodological Answer :
- Flack Parameter (η) : Use SHELXL refinement with the TWIN/BASF commands for twinned crystals. However, η may overestimate chirality in near-centrosymmetric structures.
- Incoherent Scattering Parameter (x) : Preferable for robust convergence, as it avoids false precision by modeling twin components related by inversion .
- Validation : Cross-check with circular dichroism (CD) spectroscopy or chiral HPLC to confirm enantiomeric purity .
Data Contradiction Analysis
- Example : Discrepancies in hydrogen bonding motifs between experimental and computational models (e.g., Etter’s graph sets vs. DFT results) can arise from solvent effects or crystal packing constraints. Mitigate this by performing solvent-free crystallizations and refining disorder models in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
